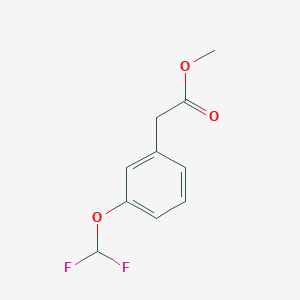
Methyl 2-(3-(difluoromethoxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(difluoromethoxy)phenyl)acetate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a difluoromethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(difluoromethoxy)phenyl)acetate typically involves the esterification of 3-(difluoromethoxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(difluoromethoxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(Difluoromethoxy)phenylacetic acid.
Reduction: 3-(Difluoromethoxy)phenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-(difluoromethoxy)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(difluoromethoxy)phenyl)acetate involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(trifluoromethoxy)phenyl)acetate
- Methyl 2-(3-(methoxy)phenyl)acetate
- Methyl 2-(3-(chloromethoxy)phenyl)acetate
Uniqueness
Methyl 2-(3-(difluoromethoxy)phenyl)acetate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules and for developing new materials and pharmaceuticals.
Biological Activity
Methyl 2-(3-(difluoromethoxy)phenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H10F2O3 and a molecular weight of approximately 216.18 g/mol. The presence of the difluoromethoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its biological activity compared to other halogenated phenyl acetates.
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in pharmacological contexts. The compound's interaction studies have focused on its binding affinity with biological targets such as enzymes and receptors, which are critical for its therapeutic potential.
Enzyme Inhibition Studies
Preliminary studies have suggested that this compound may inhibit specific enzymes involved in inflammatory processes. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Table 1 summarizes the inhibitory effects of related compounds:
| Compound Name | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Diclofenac sodium | 6.74 | 1.10 |
| Celecoxib | TBD | TBD |
The IC50 values represent the concentration required to inhibit 50% of enzyme activity, indicating the potency of these compounds .
Structure-Activity Relationships (SAR)
The SAR studies highlight that the introduction of electron-withdrawing groups like difluoromethoxy significantly enhances the potency of phenyl acetate derivatives. For example, it has been observed that compounds with a difluoromethoxy substituent exhibit improved metabolic stability and increased biological activity compared to their non-fluorinated counterparts .
Case Studies
Several studies have explored the biological implications of difluoromethoxy-substituted compounds:
- Anti-inflammatory Activity : In a study examining various derivatives, compounds similar to this compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, suggesting potential use as anti-inflammatory agents .
- Antimicrobial Properties : Another investigation indicated that related difluoromethoxy compounds displayed antimicrobial activity against certain bacterial strains, further emphasizing their therapeutic potential .
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the difluoromethoxy group and subsequent esterification processes. Careful control of reaction conditions is crucial to achieve high yields and purity.
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 2-[3-(difluoromethoxy)phenyl]acetate |
InChI |
InChI=1S/C10H10F2O3/c1-14-9(13)6-7-3-2-4-8(5-7)15-10(11)12/h2-5,10H,6H2,1H3 |
InChI Key |
YDFXNVKHHNMHFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















